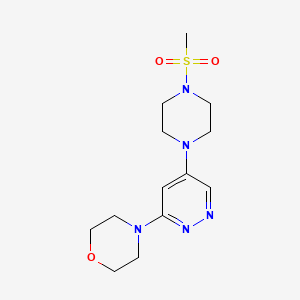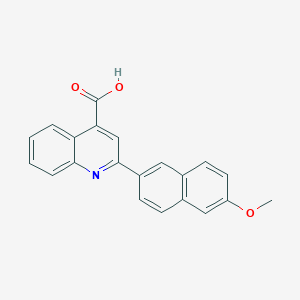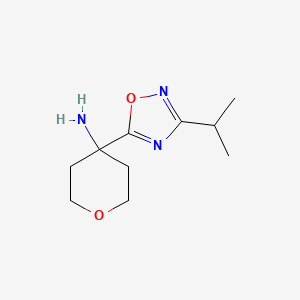![molecular formula C15H17N3OS B2647613 methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338402-37-2](/img/structure/B2647613.png)
methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is a complex organic molecule featuring a pyrrolopyrimidine core, ether linkages, and sulfanyl substituents. This compound's intricate structure grants it significant chemical versatility, making it an object of interest in various fields, including synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether typically involves multi-step reactions. Starting with a suitable pyrimidine derivative, the process generally includes:
Nucleophilic substitution: to introduce the methylsulfanyl group.
Cyclization reactions: to form the pyrrolopyrimidine core.
Etherification: to attach the phenyl ether moiety.
Conditions often involve the use of strong bases, elevated temperatures, and specific solvents such as dichloromethane or dimethylformamide to facilitate these reactions.
Industrial Production Methods
While lab-scale synthesis is well-documented, industrial production would likely optimize these steps for scale. This can include:
Flow chemistry techniques: for continuous synthesis.
Catalyst systems: to increase reaction efficiency.
Purification methods: like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exhibits a range of chemical behaviors:
Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : The pyrimidine and pyrrole rings can be selectively reduced under hydrogenation conditions.
Substitution Reactions: : The ether and sulfanyl groups can be sites for nucleophilic or electrophilic substitutions. Reagents like alkyl halides or lithium aluminum hydride might be used.
The major products from these reactions vary, but often include oxidized derivatives, reduced forms, or substituted analogs, broadening the utility of the parent compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is employed as a building block for creating more complex molecules. It serves as a versatile scaffold for designing ligands and catalysts due to its unique structural elements.
Biology
Biologically, it acts as an intermediate in the synthesis of various bioactive molecules. Its derivatives can exhibit antiviral, antibacterial, or anticancer properties.
Medicine
Pharmacologically, the compound's derivatives might be explored as potential drug candidates targeting specific enzymes or receptors, given its capability to engage in a range of molecular interactions.
Industry
In the industrial arena, its chemical properties make it valuable for the development of new materials or chemical processes, particularly in the realm of specialty chemicals and advanced materials.
Mechanism of Action
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exerts its effects primarily through interactions with molecular targets such as enzymes or receptors:
Molecular Targets: : These could include kinases or other catalytic proteins.
Pathways: : It may influence cellular signaling pathways by binding to active sites or altering enzyme activity.
The exact mechanism can vary depending on its derivative and the specific biological context.
Comparison with Similar Compounds
Compared to other pyrrolopyrimidine derivatives:
Structural Uniqueness: : The combination of the methylsulfanyl and phenyl ether groups in the same molecule distinguishes it from others which may lack one of these functionalities.
Functional Differences: : This structural uniqueness often translates to different chemical reactivities and biological activities.
List of Similar Compounds
Pyrrolopyrimidine without the methylsulfanyl group.
Compounds with similar pyrrolopyrimidine cores but different substituents.
Other ether-containing heterocycles.
By understanding these similarities and differences, researchers can better appreciate the specific applications and potential of methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-13-8-9-18(14(13)17-15(16-10)20-3)11-4-6-12(19-2)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOBCMCUAGOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
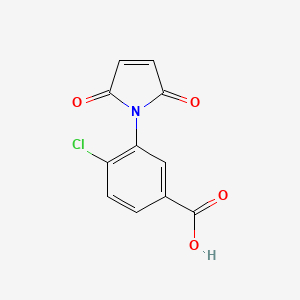
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)
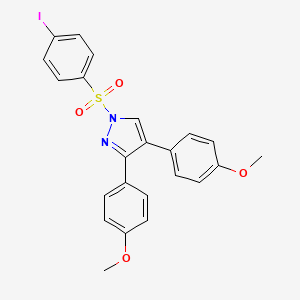
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2647533.png)
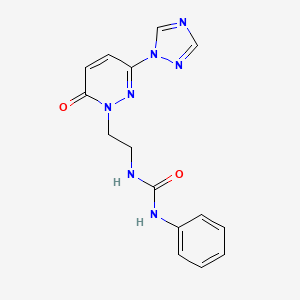
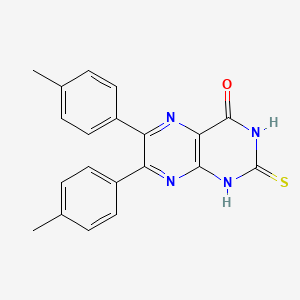
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)
![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)
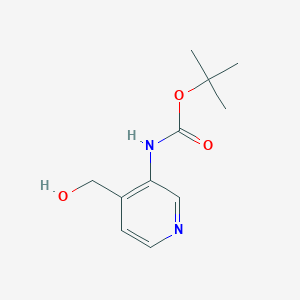
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)
